molecular formula C20H18Cl2O3 B14021877 Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate CAS No. 1830-05-3

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate

Cat. No.: B14021877
CAS No.: 1830-05-3
M. Wt: 377.3 g/mol
InChI Key: WZDCOSMYRHZWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate is a complex organic compound with a unique structure that includes two chlorophenyl groups and a cyclopentanecarboxylate ester

Preparation Methods

The synthesis of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate can be compared with similar compounds such as:

    Ethyl 2,3-bis(2-bromophenyl)-5-oxocyclopentanecarboxylate: Similar structure but with bromine atoms instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 2,3-bis(2-fluorophenyl)-5-oxocyclopentanecarboxylate: Fluorine atoms replace chlorine, potentially altering its chemical properties and interactions.

    Ethyl 2,3-bis(2-methylphenyl)-5-oxocyclopentanecarboxylate: Methyl groups instead of chlorine, which can influence its steric and electronic properties.

Properties

CAS No.

1830-05-3

Molecular Formula

C20H18Cl2O3

Molecular Weight

377.3 g/mol

IUPAC Name

ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C20H18Cl2O3/c1-2-25-20(24)19-17(23)11-14(12-7-3-5-9-15(12)21)18(19)13-8-4-6-10-16(13)22/h3-10,14,18-19H,2,11H2,1H3

InChI Key

WZDCOSMYRHZWTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.